3-Morpholino-1,2,4-thiadiazol-5-amine
Overview
Description
Mechanism of Action
Target of Action
It is known that thiadiazole derivatives have been studied for their diverse pharmacological activities .
Mode of Action
It’s worth noting that compounds with a similar thiadiazole scaffold have been found to inhibit the interleukin-6 (il-6)/jak/stat3 pathway .
Biochemical Pathways
As mentioned above, similar thiadiazole compounds have been found to inhibit the il-6/jak/stat3 pathway , which plays a crucial role in immune response, inflammation, and oncogenesis.
Pharmacokinetics
The compound’s molecular weight (18623 g/mol) and molecular formula (C6H10N4OS) are known , which could potentially influence its bioavailability and pharmacokinetics.
Result of Action
It’s worth noting that thiadiazole derivatives have been studied for their anticancer properties .
Biochemical Analysis
Biochemical Properties
3-Morpholino-1,2,4-thiadiazol-5-amine plays a crucial role in biochemical reactions, particularly in the context of proteomics research . It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity and stability . The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their catalytic functions.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to modulate the activity of key signaling molecules, leading to alterations in gene expression patterns and metabolic fluxes within the cell . These changes can have significant implications for cell growth, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their conformation and activity . This binding can result in either inhibition or activation of the target molecules, depending on the context. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions, but its activity can diminish over extended periods due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular processes, including alterations in metabolic pathways and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity and improved cellular function . At higher doses, it can induce toxic or adverse effects, including cellular damage and apoptosis . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . It can influence metabolic flux by modulating the activity of key enzymes, leading to changes in metabolite levels within the cell . These interactions can have significant implications for cellular energy production, biosynthesis, and overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the compound’s movement across cellular membranes and its localization within specific cellular compartments . The distribution of this compound can influence its activity and function, as it may accumulate in certain tissues or organelles .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can affect its activity and function . Targeting signals and post-translational modifications play a crucial role in directing the compound to particular compartments or organelles within the cell . This localization is essential for its interactions with specific biomolecules and its overall biochemical effects .
Preparation Methods
The synthesis of 3-Morpholino-1,2,4-thiadiazol-5-amine typically involves the reaction of morpholine with thiadiazole derivatives under specific conditions. One common method includes the reaction of morpholine with 1,2,4-thiadiazole-5-amine in the presence of a suitable catalyst and solvent . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield .
Chemical Reactions Analysis
3-Morpholino-1,2,4-thiadiazol-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo substitution reactions where the morpholino group or the thiadiazole ring is replaced by other functional groups.
Common reagents and conditions used in these reactions include organic solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-Morpholino-1,2,4-thiadiazol-5-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
3-Morpholino-1,2,4-thiadiazol-5-amine can be compared with other similar compounds such as:
3-Chloro-4-morpholin-4-yl-1,2,5-thiadiazole: This compound has a similar structure but with a chlorine atom instead of an amine group.
5-Morpholino-1,3,4-thiadiazol-2-amine: Another related compound with a different arrangement of the thiadiazole ring.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and reactivity compared to its analogs.
Properties
IUPAC Name |
3-morpholin-4-yl-1,2,4-thiadiazol-5-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4OS/c7-5-8-6(9-12-5)10-1-3-11-4-2-10/h1-4H2,(H2,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOSLHBNBTKXKFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NSC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10616979 | |
Record name | 3-(Morpholin-4-yl)-1,2,4-thiadiazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10616979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138588-29-1 | |
Record name | 3-(Morpholin-4-yl)-1,2,4-thiadiazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10616979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(morpholin-4-yl)-1,2,4-thiadiazol-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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